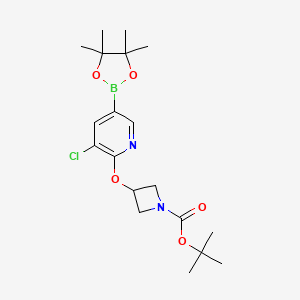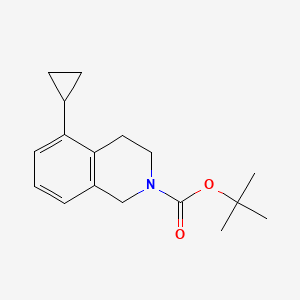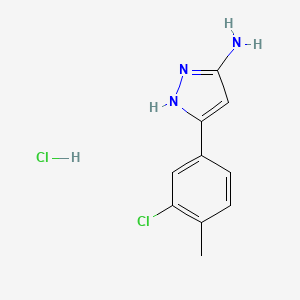![molecular formula C11H7ClF3N B13717787 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2-chloro-4-(trifluoromethyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
- N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine (RS)-cyano(3-phenoxyphenyl)methyl ester
Uniqueness
Compared to similar compounds, 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H7ClF3N |
|---|---|
Poids moléculaire |
245.63 g/mol |
Nom IUPAC |
2-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H7ClF3N/c12-9-6-7(11(13,14)15)3-4-8(9)10-2-1-5-16-10/h1-6,16H |
Clé InChI |
WVRVUIQVVLUECN-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C2=C(C=C(C=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



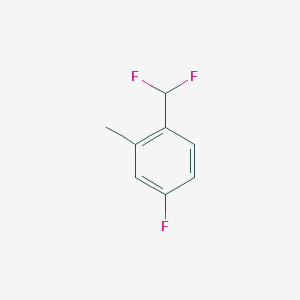
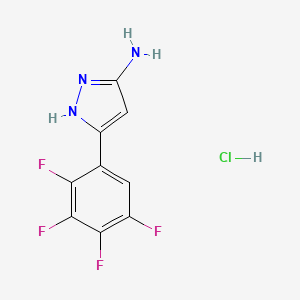
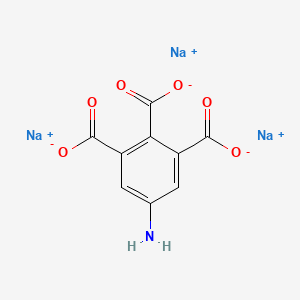

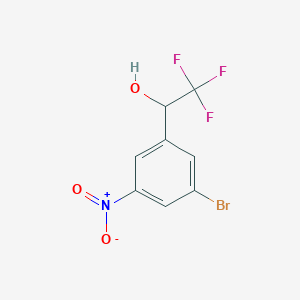
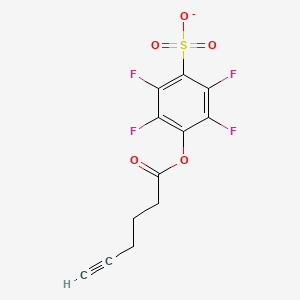
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)

